N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide

Description

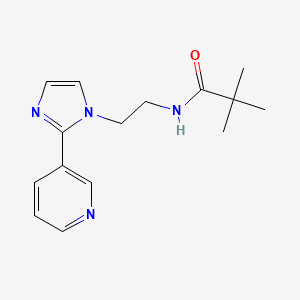

N-(2-(2-(Pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide is a heterocyclic compound featuring a pyridine ring linked to an imidazole moiety via an ethyl chain, with a pivalamide (2,2-dimethylpropanamide) group attached to the nitrogen of the ethyl spacer. This structure combines the electron-rich pyridine and imidazole rings, which are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions. The pivalamide group enhances metabolic stability by sterically shielding the amide bond from enzymatic degradation .

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-8-10-19-9-7-17-13(19)12-5-4-6-16-11-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRVPIYYBLVJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CN=C1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide typically involves the reaction of 2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethylamine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The pyridine and imidazole rings can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced derivatives of the original compound .

Scientific Research Applications

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The pyridine and imidazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of halogens (Cl, I, F) or bulky groups (trimethylsilyl) significantly alters molecular weight and steric bulk. For example, the iodo-substituted derivative (366.58 g/mol) is heavier than the fluoro analog (212.22 g/mol) .

- Price Variability : Complex substituents (e.g., trimethylsilyl ethynyl) increase synthesis costs, as seen in HB579 ($400/g) compared to HB061 ($240/g) .

Kinase Inhibition

Compounds with imidazole-pyridine scaffolds, such as those in , demonstrate potent kinase inhibition. For instance, analogs like 3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-N-arylbenzamides inhibit ABL1 kinase (including the T315I mutant), though poor oral bioavailability remains a challenge .

Antiplasmodial Activity

highlights that substitutions on the N-(2-(1H-imidazol-1-yl)ethyl) moiety critically influence antiplasmodial activity. For example, chloroquine analogs with imidazole-ethyl-quinoline structures show enhanced efficacy against Plasmodium falciparum strains . The target compound’s ethyl-imidazole linker may similarly modulate bioactivity, though specific testing is required.

Antiviral Potential

In , imidazole-containing compounds (e.g., 6-(1H-imidazol-1-yl)-N-arylpyrimidin-4-amine) exhibit promising binding energies in SARS-CoV-2 protease assays . The target compound’s imidazole-pyridine framework could align with such antiviral strategies.

Challenges :

- Iodo-Substituents : Require careful handling due to reactivity and cost (e.g., HB180 at $500/g) .

- Steric Hindrance : Bulky groups like pivalamide may slow reaction kinetics during coupling steps.

Metabolic and Bioavailability Considerations

notes that imidazole-pyridine hybrids often suffer from low oral bioavailability due to poor solubility or rapid metabolism. For example, compound 17 in showed reduced efficacy in rats despite strong in vitro activity . The target compound’s pivalamide group may mitigate this by enhancing metabolic stability, as seen in other pivalamide derivatives .

Biological Activity

N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This class has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C14H18N4O

- Molecular Weight : 258.32 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity :

-

Anticancer Properties :

- Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, structural modifications in similar compounds have led to enhanced activity against breast and lung cancer cells, suggesting that this compound may also possess anticancer potential .

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can influence its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Pyridine Ring | Enhances binding affinity to target proteins |

| Imidazole Group | Critical for biological activity |

| Ethyl Chain | Influences solubility and bioavailability |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives, including this compound). The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) revealed that this compound induced apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, suggesting a mechanism for its anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.